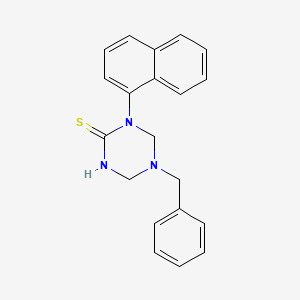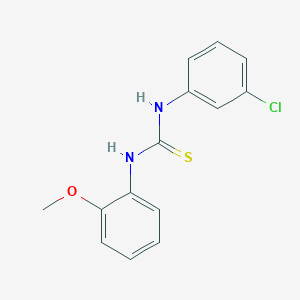
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. MeOPP is a structural analog of the well-known piperazine compound, 1-(4-methoxyphenyl)piperazine (MeOP), which has been extensively studied for its effects on the central nervous system. MeOPP is believed to possess similar properties to MeOP, but with enhanced potency and selectivity for certain receptors. In
作用机制
The mechanism of action of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter signaling in the brain. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been shown to bind selectively to the serotonin 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that play a key role in the regulation of serotonin signaling. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine may also interact with other receptors and ion channels in the brain, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine can activate the 5-HT2A and 5-HT2C receptors, leading to changes in intracellular signaling pathways and gene expression. In vivo studies have shown that 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine can modulate the activity of certain brain regions, including the prefrontal cortex and hippocampus, and alter behavior in animal models. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has also been shown to have potential therapeutic applications in the treatment of certain psychiatric and neurological disorders, although further research is needed to fully understand its effects.
实验室实验的优点和局限性
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has several advantages for use in scientific research. It is relatively easy to synthesize with high purity and yield, and it has been shown to have potent and selective effects on certain receptors in the brain. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, there are also some limitations to the use of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine. It can be difficult to obtain in large quantities, and its effects on other receptors and ion channels in the brain are not fully understood. Additionally, the potential for off-target effects and toxicity must be carefully considered when designing experiments using 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine.
未来方向
There are several future directions for research on 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine. One area of interest is in the development of new analogs with enhanced potency and selectivity for specific receptors. Another area of interest is in the use of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine as a tool for studying the structure and function of the 5-HT2A and 5-HT2C receptors, as well as their interactions with other molecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine in vitro and in vivo, as well as its potential therapeutic applications in the treatment of psychiatric and neurological disorders.
合成方法
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzyl chloride with 3-thienylmethanamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized using a piperazine derivative such as 1,4-dibromobutane to yield 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine. Other synthesis methods involve the use of different starting materials or reaction conditions, but all result in the formation of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine with high purity and yield.
科学研究应用
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been shown to have potential applications in several areas of scientific research. One of the most promising areas is in the study of the central nervous system. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been found to bind selectively to certain receptors in the brain, including the serotonin 5-HT2A and 5-HT2C receptors. These receptors are involved in a variety of physiological processes, including mood regulation, cognition, and appetite control. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has also been shown to have potential as a tool for studying the structure and function of these receptors, as well as their interactions with other molecules.
属性
IUPAC Name |
1-(4-methylphenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-14-2-4-16(5-3-14)18-9-7-17(8-10-18)12-15-6-11-19-13-15/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBLFUDACGRQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-(3-thienylmethyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)




![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)

![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)
